molecular formula C11H14N2O3 B11956256 [(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone

[(4-Methoxyphenyl)amino][(propan-2-ylideneamino)oxy]methanone

Katalognummer: B11956256
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: BKBDFZVAQSUPAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with a molecular formula of C12H16N2O3. This compound is characterized by the presence of a methoxy group, an amino group, and a carbonyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps. One common method includes the reaction of 1-methoxy-4-nitrobenzene with isopropylidenehydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methoxy-4-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

(propan-2-ylideneamino) N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C11H14N2O3/c1-8(2)13-16-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,1-3H3,(H,12,14)

InChI-Schlüssel

BKBDFZVAQSUPAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.